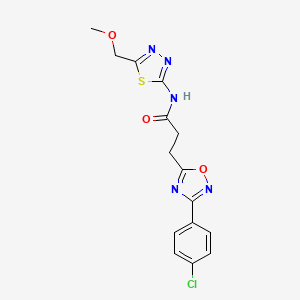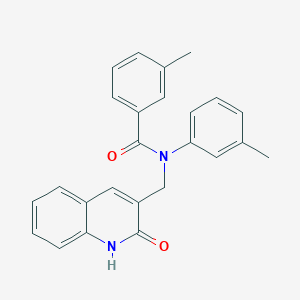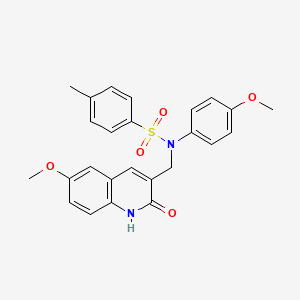
2-chloro-N-((2-hydroxy-6-methylquinolin-3-yl)methyl)-N-isobutylbenzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-chloro-N-((2-hydroxy-6-methylquinolin-3-yl)methyl)-N-isobutylbenzamide is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is synthesized using specific methods and has been studied for its mechanism of action, biochemical and physiological effects, and advantages and limitations in laboratory experiments.
Wirkmechanismus
The mechanism of action of 2-chloro-N-((2-hydroxy-6-methylquinolin-3-yl)methyl)-N-isobutylbenzamide involves the inhibition of specific enzymes and proteins in the cells. It has been reported to inhibit the activity of topoisomerase I and II enzymes, which are essential for DNA replication and transcription. This inhibition results in the accumulation of DNA damage and induces apoptosis in cancer cells. It has also been reported to inhibit the activity of bacterial cell wall synthesis enzymes, resulting in the inhibition of bacterial growth.
Biochemical and Physiological Effects:
2-chloro-N-((2-hydroxy-6-methylquinolin-3-yl)methyl)-N-isobutylbenzamide has been reported to exhibit various biochemical and physiological effects. It has been shown to induce cell cycle arrest and apoptosis in cancer cells. It has also been reported to inhibit the growth of bacteria by inhibiting the cell wall synthesis enzymes. Furthermore, it has been reported to exhibit antioxidant properties, which can protect cells from oxidative stress.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using 2-chloro-N-((2-hydroxy-6-methylquinolin-3-yl)methyl)-N-isobutylbenzamide in lab experiments include its potential applications in various scientific research fields, such as anticancer and antibacterial research. It has also been reported to exhibit antioxidant properties, which can be useful in studying oxidative stress. However, the limitations of using this compound include its toxicity and potential side effects, which can affect the accuracy of the results.
Zukünftige Richtungen
The future directions for the research on 2-chloro-N-((2-hydroxy-6-methylquinolin-3-yl)methyl)-N-isobutylbenzamide include the development of more efficient synthesis methods to increase the yield of the compound. Furthermore, the study of its mechanism of action and biochemical and physiological effects can provide insights into its potential applications in various scientific research fields. Finally, the study of its potential side effects and toxicity can help in the development of safer and more effective drugs.
Conclusion:
In conclusion, 2-chloro-N-((2-hydroxy-6-methylquinolin-3-yl)methyl)-N-isobutylbenzamide is a chemical compound that has potential applications in various scientific research fields. It is synthesized using specific methods and has been studied for its mechanism of action, biochemical and physiological effects, and advantages and limitations in laboratory experiments. The future directions for research on this compound include the development of more efficient synthesis methods, the study of its mechanism of action and biochemical and physiological effects, and the study of its potential side effects and toxicity.
Synthesemethoden
The synthesis method of 2-chloro-N-((2-hydroxy-6-methylquinolin-3-yl)methyl)-N-isobutylbenzamide involves a series of chemical reactions. The first step involves the reaction of 2-hydroxy-6-methylquinoline with para-chlorobenzaldehyde in the presence of a base to form an intermediate compound. The intermediate compound is then reacted with N-isobutylamine and chloroacetyl chloride to obtain 2-chloro-N-((2-hydroxy-6-methylquinolin-3-yl)methyl)-N-isobutylbenzamide. This synthesis method has been reported in a study by Singh et al. (2012).
Wissenschaftliche Forschungsanwendungen
2-chloro-N-((2-hydroxy-6-methylquinolin-3-yl)methyl)-N-isobutylbenzamide has potential applications in various scientific research fields. It has been studied for its anticancer properties and has shown promising results in inhibiting the growth of cancer cells. A study by Li et al. (2018) reported that this compound inhibits the proliferation of human colorectal cancer cells by inducing cell cycle arrest and apoptosis. It has also been studied for its antibacterial properties and has shown potential in inhibiting the growth of bacteria. A study by Singh et al. (2012) reported that this compound exhibits antibacterial activity against Gram-positive bacteria.
Eigenschaften
IUPAC Name |
2-chloro-N-[(6-methyl-2-oxo-1H-quinolin-3-yl)methyl]-N-(2-methylpropyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23ClN2O2/c1-14(2)12-25(22(27)18-6-4-5-7-19(18)23)13-17-11-16-10-15(3)8-9-20(16)24-21(17)26/h4-11,14H,12-13H2,1-3H3,(H,24,26) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FZJDZLHIIFVNGZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)NC(=O)C(=C2)CN(CC(C)C)C(=O)C3=CC=CC=C3Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23ClN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
382.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

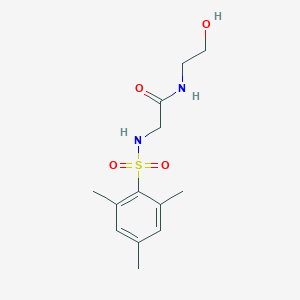

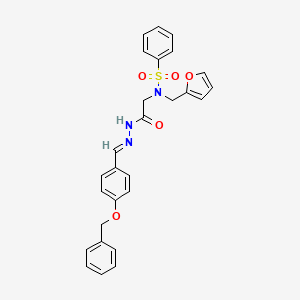
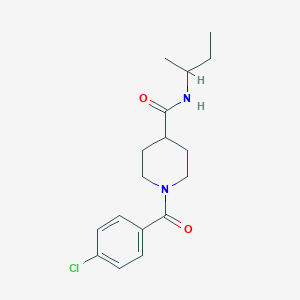
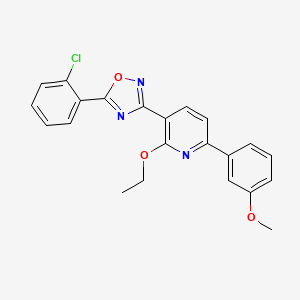
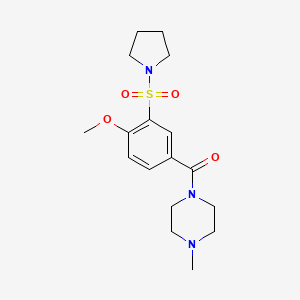
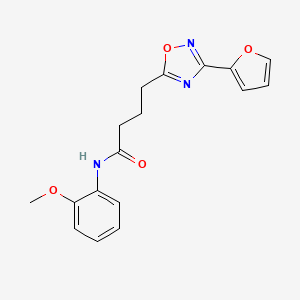
![N-benzyl-5-[4-(2-fluorophenyl)piperazine-1-carbonyl]-2-methoxybenzene-1-sulfonamide](/img/structure/B7687265.png)

